molecular formula C10H18O B8821229 trans-2-Pinanol CAS No. 35408-04-9

trans-2-Pinanol

Cat. No.: B8821229
CAS No.: 35408-04-9
M. Wt: 154.25 g/mol
InChI Key: YYWZKGZIIKPPJZ-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Pinanol (IUPAC Name: 4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol) is a bicyclic, secondary terpenoid alcohol of significant interest in industrial and synthetic chemistry research. Its primary research value lies in its role as a crucial precursor in the multi-step synthesis of linalool , a valuable acyclic monoterpene alcohol . The key transformation is achieved through controlled gas-phase pyrolysis, where this compound undergoes thermal rearrangement at elevated temperatures (typically 450-600 °C) to form linalool . This reaction is a central step in a sustainable production pathway that begins with α-pinene and β-pinene , which are readily available from crude sulfate turpentine, a by-product of the pulp and paper industry . Research indicates that reactor geometry, such as the use of microreactor systems, can significantly enhance both the conversion of this compound and the selectivity towards linalool by improving heat transfer and reducing residence time, thereby minimizing the decomposition of linalool into by-products like plinols . Beyond its application in linalool production, this compound serves as a model compound for studying fundamental reaction mechanisms, including biradical pathways and cyclobutane fragmentations under thermal conditions . This compound is a solid at room temperature, with a reported melting point of 58-59 °C and a boiling point of approximately 203-205 °C . Researchers should note that the cis- and trans- isomers of 2-pinanol exhibit different reactivities during pyrolysis, with the trans- isomer often demonstrating higher selectivity for linalool formation at certain temperatures . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35408-04-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

YYWZKGZIIKPPJZ-QXFUBDJGSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C[C@@H]1C2(C)C)O

Canonical SMILES

CC1(C2CCC(C1C2)(C)O)C

physical_description

Liquid

Origin of Product

United States

Synthetic Pathways and Preparation Methodologies of Trans 2 Pinanol

Derivation from Pinene and Pinane (B1207555) Precursors

The most common and industrially significant route to trans-2-Pinanol (B1621002) begins with α-pinene, a major constituent of turpentine (B1165885) oil. nih.govthedtic.gov.za This process typically involves a multi-step synthesis that includes hydrogenation, autoxidation, and reduction. core.ac.ukgoogle.comresearchgate.net

Multi-Step Synthetic Strategies from α-Pinene (Hydrogenation, Autoxidation, Reduction)

The conversion of α-pinene to this compound is a well-established industrial process. nih.govresearchgate.net The sequence involves the initial hydrogenation of α-pinene to yield pinane. core.ac.ukwikipedia.org This is followed by the autoxidation of pinane to produce pinane hydroperoxide, which is then reduced to form a mixture of cis- and this compound. google.comwikipedia.org

Hydrogenation of α-Pinene to Pinane:

The first step in this synthetic sequence is the catalytic hydrogenation of α-pinene. google.com This reaction converts the double bond in the α-pinene molecule into a saturated bicyclic alkane, pinane. wikipedia.org The hydrogenation is typically carried out using catalysts such as nickel or palladium on carbon (Pd/C). google.comgoogle.comacs.org The reaction conditions, including pressure and temperature, are optimized to achieve high conversion and selectivity towards the desired pinane isomers. google.comacs.org For instance, hydrogenation can be performed at temperatures ranging from 80-100°C and pressures of 2.0-3.0 MPa. The stereochemistry of the hydrogenation is crucial, as it influences the ratio of cis- and trans-pinane produced. google.com While both isomers are formed, methods have been developed to enhance the stereoselectivity towards the cis-isomer. google.com

Autoxidation of Pinane to Pinane Hydroperoxide:

The subsequent step involves the autoxidation of pinane, which is an oxidation reaction using air or oxygen. wikipedia.orggoogle.com This reaction introduces a hydroperoxide group at the tertiary carbon atom (C2) of the pinane ring system. acs.org The reaction is typically carried out at elevated temperatures, often between 90-120°C. google.com The autoxidation of a mixture of cis- and trans-pinane results in the formation of the corresponding 2-pinane hydroperoxides. wikipedia.org Studies have shown that cis-pinane (B1246623) oxidizes significantly faster than its trans-isomer.

Reduction of Pinane Hydroperoxide to 2-Pinanol (B1220830):

The final step is the reduction of the pinane hydroperoxide mixture. google.comwikipedia.org This can be achieved through various reducing agents, including catalytic hydrogenation or treatment with a sodium sulfite (B76179) solution. google.comacs.orgforeverest.net This reduction step converts the hydroperoxide group into a hydroxyl group, yielding a mixture of cis- and this compound. google.comwikipedia.org The ratio of the cis and trans isomers in the final product is influenced by the composition of the starting pinane hydroperoxide mixture. google.com

Process Improvements and Innovations in Bench-Scale and Kilogram-Scale Preparation

Significant efforts have been directed towards improving the efficiency and scalability of this compound synthesis. Research has focused on optimizing reaction conditions to increase yields and selectivity, particularly at the bench and kilogram scales. core.ac.uk For instance, investigations into the autoxidation of cis-pinane have explored various temperatures to maximize the formation of the desired hydroperoxide while minimizing by-product formation. core.ac.uk

The development of processes for producing kilogram quantities of high-purity cis-2-pinanol (B1609434) has been crucial for its use in further applications, such as the synthesis of linalool (B1675412). core.ac.uk These process improvements have focused on achieving high yields and quality at a larger scale. core.ac.uk

Advanced Synthetic Approaches to this compound Diastereomers

Beyond the traditional multi-step synthesis, research has explored more advanced and stereoselective methods for preparing the diastereomers of 2-pinanol. These approaches aim to provide better control over the stereochemical outcome of the synthesis.

One area of investigation involves the use of solid acid catalysts for the transformation of related pinane derivatives. For example, the conversion of this compound to α-fenchol has been studied using solid acid catalysts, demonstrating the potential for catalytic rearrangements in the pinane system. tandfonline.com

Furthermore, kinetic studies of the thermal rearrangement of cis- and this compound have provided insights into the reactivity and selectivity of these diastereomers. researchgate.net Understanding the kinetic parameters and reaction mechanisms is essential for designing more selective synthetic routes. researchgate.net Computational studies have also been employed to understand the energy differences and reaction barriers for the different diastereomers, which can guide the development of stereoselective syntheses. researchgate.netresearchgate.net

The synthesis of specific diastereomers is important as they can serve as chiral starting materials in the synthesis of other complex molecules, including chiral polymers. mdpi.com

Data on the Synthesis of 2-Pinanol from α-Pinene

StepReactantsCatalyst/ReagentsConditionsProductsSelectivity/Yield
Hydrogenation α-PineneNickel or Pd/C80–100°C, 2.0–3.0 MPacis- and trans-PinaneHigh conversion, cis-selectivity can be optimized
Autoxidation PinaneAir or Oxygen90–120°C2-Pinane HydroperoxideConversion often limited to ~15% to minimize byproducts
Reduction 2-Pinane HydroperoxideSodium Sulfite or Catalytic HydrogenationVariescis- and this compoundYields vary depending on process

Advanced Mechanistic and Kinetic Investigations of Trans 2 Pinanol Reactions

Thermal Isomerization to Linalool (B1675412)

The conversion of trans-2-pinanol (B1621002) to linalool is a primary pathway observed during its thermal decomposition. researchgate.netnih.govmdpi.com This section explores the mechanistic and kinetic aspects of this important transformation.

Elucidation of Reaction Mechanisms: Concerted vs. Stepwise Fragmentation

The mechanism of the thermal isomerization of pinane (B1207555) derivatives, including this compound, has been a subject of considerable discussion, with debates centering on whether the reaction proceeds through a concerted or a stepwise fragmentation of the cyclobutane (B1203170) ring. nih.govmdpi.com

It is now generally accepted that the thermal isomerization of this compound proceeds via a stepwise fragmentation mechanism involving the formation of biradical intermediates. nih.govmdpi.com This pathway is considered more plausible than a concerted mechanism, which is thermally forbidden according to the Woodward-Hoffmann rules. mdpi.com The initial step involves the cleavage of a carbon-carbon bond within the strained cyclobutane ring, leading to the formation of different biradical species. mdpi.com

The pyrolysis of this compound can lead to the formation of a 1,4-disubstituted cyclohexanol (B46403) biradical. researchgate.netacs.org This intermediate is key to understanding the subsequent formation of linalool. The stability and reactivity of these biradical transition states are influenced by substituents at the α-position to the bridge-head carbon atoms. db-thueringen.de

The initial and rate-determining step in the thermal isomerization is the carbon-carbon (C-C) scission within the cyclobutane ring of the this compound molecule. researchgate.netacs.org Kinetic studies have focused on determining the energetics of this bond cleavage. The reactivity differences between cis- and this compound can be attributed to the activation energies required for the C-C scission that leads to the formation of the 1,4-disubstituted cyclohexanol biradical. researchgate.netacs.org For this compound, this activation energy has been determined to be 211 kJ mol⁻¹. researchgate.netacs.org

Role of Biradical Intermediates in Cyclobutane Ring Opening

Detailed Kinetic Modeling and Analysis

Kinetic models have been developed to simulate the pyrolysis of this compound, providing valuable insights into the reaction network and the factors influencing product distribution. researchgate.netresearchgate.net These models often incorporate competitive parallel first-order reactions to describe the thermal behavior accurately. db-thueringen.de

Kinetic studies performed in a temperature range of 753 K to 843 K have allowed for the determination of rate constants for the various reactions occurring during the pyrolysis of this compound. researchgate.net While the activation energies for the initial C-C scission differ between the cis and trans diastereomers, other kinetic parameters in the models were not found to be significantly different for both. researchgate.netacs.org The high selectivity towards linalool formation from this compound is attributed to a significant difference in activation energies for the cyclobutane rupture reactions that form different types of biradicals. researchgate.netacs.org

The activation energies and the nature of the transition states are critical for understanding the reaction pathways. The activation energy for the carbon-carbon scission that opens the cyclobutane ring of this compound to form the 1,4-disubstituted cyclohexanol biradical is a key parameter in kinetic models. researchgate.netacs.org The difference in activation energies between the pathway leading to linalool and a parallel pathway to isolinalool is approximately 14 kJ mol⁻¹ for this compound, explaining the high selectivity for linalool. researchgate.netacs.org

Interactive Data Table: Activation Energies for Key Reactions in Pinanol Isomerization

ReactantReactionActivation Energy (Ea) in kJ mol⁻¹
This compoundC-C scission to form 1,4-disubstituted cyclohexanol biradical211 researchgate.netacs.org
cis-2-Pinanol (B1609434)C-C scission to form 1,4-disubstituted cyclohexanol biradical206 researchgate.netacs.org
This compoundDifference for cyclobutane rupture to linalool vs. isolinalool pathways14 researchgate.netacs.org
cis-2-PinanolDifference for cyclobutane rupture to linalool vs. isolinalool pathways19 researchgate.netacs.org
Development and Validation of Kinetic Models

The thermal rearrangement of this compound, primarily through pyrolysis, has been the subject of detailed kinetic modeling to understand its reaction network and optimize product yields, particularly for valuable compounds like linalool. researchgate.netcore.ac.uk Kinetic models developed for this compound pyrolysis are typically microkinetic in nature, incorporating elementary reaction steps and thermodynamic consistency. ugent.be These models are crucial for simulating reactor performance and gaining insight into the underlying chemical transformations. core.ac.uk

The development process involves proposing a reaction mechanism based on plausible elementary steps, such as the initial homolytic cleavage of the cyclobutane ring to form biradical intermediates. researchgate.netmdpi.com Researchers then estimate the kinetic parameters, including pre-exponential factors (A) and activation energies (Ea), for each reaction step. ugent.be These estimations can be derived from literature, computational chemistry methods like CBS-QB3, or group additivity methods. ugent.beacs.org

Validation is a critical step where the model's predictions are compared against experimental data obtained from pyrolysis experiments. researchgate.net These experiments are conducted under a range of conditions, including varying temperatures (e.g., 753 K to 843 K) and reactant conversions (e.g., 10% to 96%). researchgate.netresearchgate.net The models for both cis- and this compound are considered validated when they show good agreement between simulated and experimental product distributions. researchgate.netresearchgate.net For instance, significant models have been reported for both cis-pinanol (Fcalc = 2411) and trans-pinanol (Fcalc = 1826), indicating a strong correlation with experimental results. ugent.be These validated models can successfully emulate the observed differences in chemical reactivity between the pinanol isomers. ugent.be

The core of these models often revolves around a network of competitive parallel first-order reactions. researchgate.net The thermal decomposition is generally accepted to proceed via a stepwise fragmentation mechanism, as a concerted pathway is thermally forbidden according to Woodward-Hoffmann rules. mdpi.com The model must account for the formation of the primary product, linalool, as well as by-products like isolinalool, β-terpineol, and plinols, which arise from consecutive reactions. researchgate.netmdpi.comnih.gov

Influence of Reaction Parameters on Product Selectivity and Yield

The efficiency of converting this compound into desired products is highly dependent on the operational parameters of the reaction system. Extensive studies have been conducted to map the influence of these parameters on product selectivity and yield. mdpi.comnih.govnih.gov

Effects of Temperature and Residence Time

Temperature and residence time are two of the most critical parameters in the gas-phase thermal isomerization of this compound. mdpi.comnih.gov Investigations are typically performed in flow-type apparatuses over a wide temperature range, such as 350–600 °C (623–873 K), with short residence times, often between 0.6 and 0.8 seconds. mdpi.comnih.govnih.gov

Generally, the conversion of this compound increases with both rising temperature and longer residence time. mdpi.com For this compound, the onset of conversion is observed at approximately 450 °C, with full conversion being reached around 550 °C. mdpi.com However, selectivity towards the primary desired product, linalool, is more complex. While higher temperatures increase the rate of the primary rearrangement, they also accelerate consecutive reactions, such as the ene-cyclization of linalool to form plinols. mdpi.comnih.gov This leads to a decrease in linalool yield and selectivity at very high temperatures. Therefore, an optimal temperature exists to maximize the linalool yield.

The table below summarizes the general trends observed for the pyrolysis of pinan-2-ol isomers.

Table 1: Influence of Temperature on Pyrolysis of Pinan-2-ol This table is interactive. You can sort and filter the data.

Parameter Effect of Increasing Temperature Rationale Source
Conversion Increases Higher thermal energy overcomes the activation barrier for the initial ring-opening reaction. mdpi.com
Linalool Selectivity Initially increases, then decreases The rate of linalool formation is favored at moderate temperatures, but at higher temperatures, its decomposition to by-products (e.g., plinols) becomes significant. mdpi.comnih.gov
Linalool Yield Follows selectivity trend (increases then decreases) Yield is a product of conversion and selectivity. An optimal temperature balances high conversion with minimal side reactions. mdpi.com

| Plinol Yield | Increases | The consecutive cyclization of linalool to plinols is accelerated at higher temperatures. | mdpi.com |

Impact of Reactor Design and Surface-to-Volume Ratio

The design of the reactor and its surface-to-volume ratio can influence the outcome of the this compound pyrolysis. mdpi.comnih.gov Most laboratory investigations employ flow-type reactors, such as tubular reactors made of inert materials like quartz, to minimize surface-catalyzed side reactions. mdpi.comresearchgate.net

The surface-to-volume ratio is a significant parameter. mdpi.com A higher ratio can potentially increase the occurrence of heterogeneous reactions on the reactor walls, which may alter product selectivity. However, for the gas-phase isomerization of pinan-2-ol, studies suggest that manipulating the reaction to affect selectivity is challenging due to the large mean free path of molecules in the gas phase, implying that homogeneous, unimolecular reactions dominate. researchgate.netmdpi.comnih.gov

Recent research has also explored the use of novel microreactor systems for this pyrolysis reaction. core.ac.uk These systems offer enhanced heat and mass transfer, precise temperature control, and a high surface-to-volume ratio, which could potentially offer better control over the reaction pathways. The successful application of a microreactor for this type of reaction in the fragrance industry has been noted as a significant innovation. core.ac.uk

Role of Carrier Gases and Additives

In laboratory and industrial pyrolysis of this compound, an inert carrier gas is almost always used. researchgate.netmdpi.comdb-thueringen.de Nitrogen (N₂) is commonly employed for this purpose. mdpi.comnih.gov

The primary roles of the carrier gas are:

To dilute the reactant: This helps to prevent intermolecular side reactions and ensures the reaction proceeds primarily through a unimolecular pathway. db-thueringen.de

To control residence time: The flow rate of the carrier gas is a key factor in determining how long the reactant molecules spend in the heated zone of the reactor. mdpi.com

To facilitate transport: It carries the reactant vapor through the reactor and the product stream to the condensation and collection system. core.ac.uk

The influence of additives has also been studied to improve the selectivity and yield of linalool. mdpi.comnih.govnih.gov While specific details on effective additives are often proprietary, the goal is typically to suppress undesired consecutive reactions or wall effects. However, it has been noted that achieving significant changes in selectivity through such manipulations can be difficult in the gas phase. researchgate.netnih.gov

Stereochemical Influence on Reactivity and Reaction Pathways

Comparative Studies of Reactivity and Selectivity Between trans- and cis-2-Pinanol

The stereochemistry of the hydroxyl group at the C(2) position significantly influences the reactivity and product selectivity during the thermal rearrangement of 2-pinanol (B1220830). researchgate.netresearchgate.net Comparative studies between the trans- and cis- diastereomers have revealed distinct differences in their thermal behavior, which are primarily attributed to differences in the activation energies of key reaction steps. researchgate.netacs.org

During pyrolysis, both isomers primarily rearrange to form linalool. mdpi.com However, experimental data shows that cis-2-pinanol is more reactive than this compound. mdpi.com The conversion of the cis- isomer begins at a lower temperature (around 400 °C) compared to the trans- isomer (around 450 °C). mdpi.com

This difference in reactivity is explained by kinetic modeling, which points to a lower activation energy for the initial, rate-determining C-C bond scission that opens the cyclobutane ring. researchgate.netresearchgate.net This step forms a 1,4-disubstituted cyclohexanol biradical intermediate. The activation energy for this step is reported to be 206 kJ mol⁻¹ for cis-2-pinanol, whereas it is higher for this compound at 211 kJ mol⁻¹. researchgate.netresearchgate.net

Furthermore, the selectivity towards linalool versus the by-product isolinalool is also stereochemically dependent. The high selectivity for linalool from both isomers is attributed to a large difference in the activation energies for the cyclobutane rupture reactions that form the two different types of biradical intermediates (a 1,2-disubstituted vs. a 1,4-disubstituted cyclohexanol). researchgate.netresearchgate.net This energy difference is more pronounced for the cis- isomer. researchgate.netresearchgate.net

Table 2: Comparative Activation Energies for Key Pyrolysis Steps of 2-Pinanol Isomers This table is interactive. You can sort and filter the data.

Reaction Step Isomer Activation Energy (Ea) Significance Source
Formation of 1,4-biradical (leading to Linalool) cis-2-Pinanol 206 kJ mol⁻¹ Lower Ea explains higher reactivity of the cis isomer. researchgate.netresearchgate.net
Formation of 1,4-biradical (leading to Linalool) This compound 211 kJ mol⁻¹ Higher Ea explains lower reactivity of the trans isomer. researchgate.netresearchgate.net
Difference in Ea for Linalool vs. Isolinalool pathway cis-2-Pinanol 19 kJ mol⁻¹ Larger difference contributes to higher selectivity for linalool. researchgate.netresearchgate.net

| Difference in Ea for Linalool vs. Isolinalool pathway | this compound | 14 kJ mol⁻¹ | Smaller difference compared to the cis isomer. | researchgate.netresearchgate.net |

Aside from these key activation energy differences, most other kinetic parameters within the reaction models for cis- and this compound have been found to be largely similar for both diastereomers. researchgate.netresearchgate.net No interconversion between the cis and trans isomers is observed during the pyrolysis process. mdpi.com

Analysis of Stereospecific and Stereoselective Reaction Outcomes

The stereochemistry of this compound plays a critical role in determining the products of its reactions. Reactions can be classified as stereospecific or stereoselective, and understanding these distinctions is key to predicting reaction outcomes. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comorganicchemistrytutor.compharmaguideline.com

In the context of this compound, its thermal rearrangement demonstrates stereochemical influence. While both cis- and this compound can isomerize to linalool, the reactivity and selectivity differ. researchgate.net This difference is attributed to the activation energies required for the initial carbon-carbon bond scission that opens the cyclobutane ring. For this compound, the activation energy for this step is 211 kJ mol⁻¹, slightly higher than the 206 kJ mol⁻¹ required for the cis isomer. researchgate.net This suggests a difference in the rate of reaction based on the starting stereoisomer.

Computational studies, such as those using CBS-QB3 calculations, have supported these experimentally observed differences, confirming the importance of stereochemistry in the reaction pathways of pinanol isomers. researchgate.netresearchgate.net These calculations help to explain the stereoselective and stereospecific nature of the reactions by modeling the transition states and energy barriers involved. researchgate.net

The oxidation of pinane to form 2-pinanol also exhibits stereoselectivity. The attack of molecular oxygen on the 2-pinanyl radical tends to occur trans to the gem-dimethyl group, which influences the resulting ratio of cis- to this compound. acs.org In catalytic oxidations, a cis:trans ratio of 3:1 has been observed, whereas autoxidation followed by reduction resulted in a 5:1 cis:trans ratio, highlighting the stereoselectivity of the oxidation process. acs.org

Conformational Analysis in Pinanol Reaction Mechanisms

The three-dimensional arrangement of atoms, or conformation, in the this compound molecule is a crucial factor influencing its reactivity and the mechanism of its rearrangements. The rigid bicyclo[3.1.1]heptane skeleton limits conformational flexibility, but the relative orientation of the hydroxyl group and the cyclobutane ring significantly impacts reaction pathways.

A key example is the acid-catalyzed skeletal rearrangement of this compound to α-fenchol. The efficiency of this reaction is highly dependent on the stereochemistry of the starting alcohol. For this compound, the bond between C1 and C6 and the C2-OH bond are in an anti-periplanar arrangement. tandfonline.com This conformation is ideal for a Wagner-Meerwein type rearrangement, as it allows for the concerted migration of the C6-C1 bond to the C2 carbon as the protonated hydroxyl group departs as water. This stereoelectronically favored arrangement facilitates the rearrangement to the fenchyl skeleton. tandfonline.com In contrast, cis-2-pinanol, which lacks this anti-periplanar relationship, does not yield α-fenchol under the same solid acid catalyst conditions. tandfonline.com

During oxidation reactions to form 2-pinanol, the conformation of the reaction intermediates also plays a role. The intermediate leading to the formation of this compound is thought to prefer a chair-like conformation, which is energetically more favorable than the boat-like conformation of the intermediate that leads to the cis isomer. acs.org This difference in the stability of conformational intermediates contributes to the observed product ratios.

Other Rearrangement Reactions of this compound

Beyond the reactions discussed, this compound can undergo other significant rearrangements, leading to a variety of monoterpenoid structures.

Skeletal Rearrangements (e.g., to α-Fenchol)

One of the most notable skeletal rearrangements of this compound is its conversion to α-fenchol. This transformation is a classic example of a Wagner-Meerwein rearrangement, typically catalyzed by acid. tandfonline.com When this compound is heated in the presence of a solid acid catalyst, such as aluminum phosphate (B84403), it can rearrange to form α-fenchol in significant yields. tandfonline.com

The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation at C2 (a pinanyl cation). researchgate.net Subsequently, the C1-C6 bond migrates to C2, expanding the six-membered ring and contracting the four-membered ring to form the fenchane (B1212791) skeleton. tandfonline.com This rearrangement is highly stereospecific; under these conditions, cis-2-pinanol does not produce α-fenchol, a result directly linked to the conformational requirements of the reaction mechanism. tandfonline.com Research using various solid acid catalysts has been conducted to optimize the yield of α-fenchol from this compound.

CatalystConversion of this compound (%)Yield of α-Fenchol (%)Reference
Aluminum Phosphate (prepared)9559 tandfonline.com
Acetic Anhydride (solvolysis)-36 (as α-fenchyl acetate) tandfonline.com

This table summarizes the yield of α-Fenchol from this compound using different catalytic methods.

Consecutive Reactions and By-Product Formation (e.g., Plinols, β-Terpineol, Myrcene, Limonene)

The reactions of this compound, particularly under thermal conditions, often lead to a complex mixture of products due to consecutive reactions and the formation of by-products. The primary product of the thermal gas-phase isomerization of this compound is the acyclic alcohol linalool. researchgate.netnih.govresearchgate.net However, linalool itself can undergo further reactions under these conditions.

In addition to products derived from linalool, other by-products can form directly from this compound or through parallel reaction pathways. These include:

β-Terpineol : A monocyclic p-menthane-type alcohol that can be formed as a by-product during the thermal isomerization of pinanol. researchgate.netnih.gov

Myrcene : An acyclic monoterpene hydrocarbon that can arise from the dehydration of linalool. researchgate.netnih.gov

Limonene : A cyclic monoterpene hydrocarbon that can be formed through the dehydration of β-terpineol. researchgate.netnih.gov

The distribution of these by-products is highly dependent on the reaction conditions, such as temperature, pressure, residence time, and the presence of catalysts or additives. nih.gov For instance, the thermal isomerization of this compound between 350–600 °C shows a clear temperature dependency on the formation of these various products. nih.govresearchgate.net

ProductTypeFormation PathwayReference
LinaloolAcyclic AlcoholPrimary isomerization product of this compound. researchgate.netnih.govwikipedia.org
PlinolsCyclopentanolsConsecutive ene-cyclization of linalool. nih.gov
β-TerpineolMonocyclic AlcoholBy-product from a parallel isomerization pathway of this compound. researchgate.netnih.gov
MyrceneAcyclic HydrocarbonDehydration of linalool. researchgate.netnih.gov
LimoneneMonocyclic HydrocarbonDehydration of β-terpineol. researchgate.netnih.gov

This table outlines the major products and by-products formed during the thermal reactions of this compound.

Derivatization and Chemical Transformations of Trans 2 Pinanol in Synthesis

Conversion to Industrially Relevant Fine Chemicals

The industrial importance of trans-2-pinanol (B1621002) stems from its role as a precursor to high-value compounds, particularly in the fragrance, flavor, and pharmaceutical industries. Its transformation into these products often involves strategic bond cleavages and rearrangements of its pinane (B1207555) skeleton.

Synthesis of Fragrance and Flavor Compounds (e.g., Linalool (B1675412), α-Fenchol)

The thermal isomerization of 2-pinanol (B1220830) isomers is a key industrial process for the production of linalool, a highly sought-after fragrance and flavor compound. wikipedia.orgwikipedia.org Specifically, the pyrolysis of this compound at elevated temperatures (around 500-600°C) leads to the formation of linalool. wikipedia.orgnih.gov This gas-phase rearrangement involves the fragmentation of the cyclobutane (B1203170) ring within the pinane structure. nih.govmdpi.com While the reaction can produce various byproducts, conditions can be optimized to enhance the selectivity and yield of linalool. nih.govresearchgate.net The stereochemistry of the starting material influences the chirality of the product, with (–)-trans-2-pinanol yielding (–)-linalool and (+)-trans-2-pinanol producing (+)-linalool. wikipedia.org

Another significant fragrance compound derived from this compound is α-fenchol. tandfonline.comtandfonline.com A convenient synthesis involves the rearrangement of this compound by heating it with a solid acid catalyst, such as aluminum phosphate (B84403). tandfonline.comtandfonline.com This method offers a good yield of α-fenchol. tandfonline.com The reactivity difference between cis- and this compound is notable; under these conditions, cis-2-pinanol (B1609434) does not yield α-fenchol. tandfonline.com This is attributed to the anti-periplanar arrangement of the C1-C6 bond and the C2-OH bond in the trans isomer, which facilitates the rearrangement to the fenchyl skeleton. tandfonline.com

Table 1: Synthesis of Fragrance and Flavor Compounds from this compound

Precursor Product Reagents and Conditions Key Findings
This compound Linalool Pyrolysis at 500-600°C Gas-phase isomerization involving cyclobutane ring fragmentation. wikipedia.orgnih.gov
This compound α-Fenchol Heating with aluminum phosphate (solid acid catalyst) Rearrangement reaction with good yield. tandfonline.comtandfonline.com

Role as Intermediates in Vitamin Synthesis (e.g., Vitamins A and E)

Linalool, directly synthesized from this compound, is a crucial intermediate in the industrial production of both vitamin A and vitamin E. nih.govresearchgate.netresearchgate.net The acyclic terpenoid structure of linalool serves as a key building block for the construction of the larger carbon skeletons of these essential vitamins. nih.govresearchgate.net The industrial availability of pinanols, derived from the hydrogenation and subsequent oxidation of pinenes, makes this a commercially viable route for large-scale vitamin synthesis. researchgate.netnih.gov

Exploration in Complex Organic Synthesis

Beyond its industrial applications in fine chemicals, the unique structural features of this compound are leveraged in more intricate organic syntheses, including the formation of strong bases, novel cyclic systems, and as a component in asymmetric catalysis.

Reactions Involving Pinanoxide Bases

The alkoxide derived from this compound, potassium trans-pinanoxide, is a powerful and sterically hindered base. acs.org Colorimetric and conductimetric measurements have shown that pinanoxides are among the most basic alkoxides measured in dimethyl sulfoxide (B87167) (DMSO). acs.org The pKa of the conjugate acid of trans-pinanoxide in DMSO is 32.8, which is higher than that of the commonly used base potassium tert-butoxide (pKa = 30.4). acs.org

These pinanoxide bases have demonstrated utility in various reactions, including eliminations and isomerizations. acs.org For instance, they can effect dehydrohalogenation on compounds that are inert to potassium tert-butoxide. acs.org The reactivity of these bases in DMSO has been observed to follow the order: trans-PinOK > cis-PinOK > t-BuOK. acs.org Despite their strong basicity, their nucleophilicity is comparable to that of tert-butoxide. acs.org

Table 2: Basicity of Pinanoxides Compared to Other Alkoxides

Alkoxide pKa of Conjugate Acid in DMSO
tert-butoxide 30.4 acs.org
tricyclohexylmethoxide 32.5 acs.org
cis-pinanoxide 32.6 acs.org
trans-pinanoxide 32.8 acs.org

Formation of Novel Cyclic and Polycyclic Systems (e.g., Cyclobutane Derivatives, Oxatricyclo-Derivatives)

The pinane framework of this compound serves as a template for the synthesis of novel cyclic and polycyclic structures. A notable transformation is the reaction of this compound with hypochloric acid in a process termed 'chlorooxidation'. researchgate.netnih.gov This reaction leads to the formation of a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. researchgate.netnih.gov This compound provides a synthetic entry point to C(9)-functionalized pinanes and pinenes. researchgate.netnih.gov

Furthermore, the cyclobutane ring inherent in the pinane structure can be manipulated to create various cyclobutane derivatives. acs.org For example, oxidative cleavage of pinene derivatives can yield cis-pinonic acid, which can be further transformed into polyfunctionalized cyclobutane compounds. acs.org These derivatives are valuable synthons for more complex molecules.

Utilization as Chiral Ligands and Auxiliaries in Enantioselective Catalysis

The inherent chirality of this compound makes it and its derivatives attractive for use in asymmetric synthesis. nih.govmdpi.comresearchgate.net Terpenoids, in general, are interesting starting materials for the synthesis of chiral ligands and auxiliaries used in enantioselective catalytic reactions. nih.govmdpi.comresearchgate.net While specific, widely adopted applications of this compound itself as a chiral auxiliary are not extensively detailed in the provided context, the principle of using chiral natural products like it for this purpose is well-established. The rigid conformational structure and defined stereocenters of the pinane skeleton can effectively transfer stereochemical information in a catalytic cycle or a substrate-controlled reaction, thus influencing the stereochemical outcome of the transformation.

Spectroscopic and Computational Studies in Chemical Research

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable tools for the structural analysis and monitoring of reactions involving trans-2-pinanol (B1621002).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the three-dimensional structure and conformational preferences of pinane (B1207555) derivatives like this compound. The bicyclo[3.1.1]heptane skeleton of pinanols is flexible and can exist in several conformations, including bridged chair, planar Y, or bridged boat forms. core.ac.uk

Conformational analysis of MTPA esters of this compound using ¹H NMR and Nuclear Overhauser Effect (NOE) experiments has further confirmed preferred conformations. oup.com For instance, in the (R)-MTPA ester of (1S,2R,5R)-pinan-2-ol, NOE enhancement was observed between the methoxyl protons and the C-9 methyl group, supporting the predicted conformation. oup.com These detailed NMR studies, often in combination with computational modeling, are crucial for understanding the stereochemical outcomes of reactions involving this compound. oup.comcopernicus.org

Table 1: Predicted ¹H NMR Chemical Shift Differences (Δδ) for Methyl Groups in MTPA Esters of (1S,2R,5R)-pinan-2-ol

Methyl Group Predicted Δδ (δS - δR)
C-9 Negative
C-10 Positive

Data sourced from conformational analysis based on the anisotropic effect of the phenyl group in the preferred conformers. oup.com

Beyond NMR, other spectroscopic methods are routinely employed to monitor reactions and identify products derived from this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing the complex mixtures resulting from the pyrolysis or oxidation of this compound. researchgate.netacs.org For example, in studies of the thermal isomerization of this compound, GC-MS is used to identify and quantify the main product, linalool (B1675412), as well as various by-products like plinols, β-terpineol, myrcene, and limonene. researchgate.netmdpi.com The identification is typically achieved by comparing retention times and mass spectra with those of authentic reference compounds or spectral libraries. acs.orgmdpi.com This technique was also used to detect this compound as a volatile organic compound from human skin after the application of fragrance. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool. It can confirm the presence of specific functional groups and monitor reaction progress. For instance, FTIR has been used to characterize the stability and bonding in reaction mixtures, such as identifying intramolecular hydrogen bonding. researchgate.net In the analysis of β-pinene metabolites, infrared spectroscopy was used to continuously monitor the concentration in exposure chambers. industrialchemicals.gov.au

Table 2: Analytical Techniques Used in the Study of trans-2-Pinanol Reactions

Technique Application Reference
GC-MS Identification and quantification of pyrolysis and oxidation products. researchgate.netacs.orgmdpi.com
GC-FID Quantitative analysis of pyrolysis mixtures. researchgate.netmdpi.com
FTIR Characterization of functional groups and bonding. researchgate.net
IR Spectroscopy Continuous monitoring of atmospheric concentrations. industrialchemicals.gov.au

Application of Nuclear Magnetic Resonance (NMR) for Conformational and Structural Analysis

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides deep insights into the energetic and stereochemical aspects of reactions involving this compound, complementing experimental findings.

Ab initio and Density Functional Theory (DFT) methods are extensively used to model the reaction pathways and transition states of this compound transformations. For the thermal rearrangement (pyrolysis) of this compound to linalool, DFT calculations have been employed to determine the activation energies for the crucial cyclobutane (B1203170) ring-opening step. researchgate.net

These calculations revealed that the activation energy for the carbon-carbon bond scission that forms the 1,4-disubstituted cyclohexanol (B46403) biradical is 211 kJ mol⁻¹ for this compound. researchgate.net This is slightly higher than the 206 kJ mol⁻¹ calculated for cis-2-pinanol (B1609434), explaining the lower reactivity of the trans isomer under pyrolysis conditions. core.ac.ukresearchgate.net Furthermore, DFT calculations highlighted a significant difference in the activation energies for the competing pathways leading to linalool versus isolinalool, which accounts for the high selectivity of the reaction. researchgate.netacs.org For this compound, this difference is 14 kJ mol⁻¹. researchgate.netacs.org DFT has also been used to investigate the hydroxylation of related pinenes by cytochrome P450 models, calculating the energies of transition states and products. mdpi.com

Molecular Mechanics, particularly the MM2 force field, is a valuable computational tool for determining the preferred conformations of molecules like this compound and its derivatives by minimizing their conformational energy. oup.com

This method was used to estimate the preferred conformations of the (S)- and (R)-MTPA esters of this compound. oup.com By calculating the energies of different rotational isomers (rotamers), researchers can predict the most stable three-dimensional structures. These predicted low-energy conformations are then used to interpret experimental NMR data, such as NOE effects and chemical shift differences, providing a robust model of the molecule's structure in solution. oup.com The agreement between MM2-predicted conformations and experimental observations provides strong support for the structural assignments. oup.com

The complex reaction networks involved in processes like the pyrolysis of this compound have driven the development of automated kinetic model generation software. A significant advancement in this area is the incorporation of algorithms that can detect stereocenters and account for stereochemistry. researchgate.net

The kinetic modeling code Genesys, for example, has been extended to include a "2.5D" representation of molecules that tracks the configuration of stereocenters. researchgate.net This allows for the automated assignment of rate coefficients to stereoselective reactions. This approach has been successfully applied to the thermal rearrangement of 2-pinanol (B1220830), demonstrating that accounting for stereochemistry is essential to accurately explain its reactive behavior and product selectivity. researchgate.net The models generated by such algorithms show good agreement with experimental data and are supported by high-level quantum chemical calculations (e.g., CBS-QB3) for the specific diastereomers of 2-pinanol. researchgate.netresearchgate.net These automated systems rely on foundational thermodynamic and kinetic data, often estimated using group contribution methods, to build comprehensive reaction models. nsf.govnih.gov

Future Directions and Emerging Research Avenues for Trans 2 Pinanol

As a versatile bicyclic monoterpenoid derived from abundant natural resources like α-pinene, trans-2-pinanol (B1621002) stands as a crucial intermediate in the chemical industry. wikipedia.orgresearchgate.netnih.gov While its primary role has been in the synthesis of linalool (B1675412) for the fragrance and vitamin sectors, ongoing research is unlocking new potentials and addressing the need for more efficient and sustainable chemical processes. researchgate.netresearchgate.netgoogle.com This article explores the future directions and emerging research avenues for this compound, focusing on green synthesis, catalytic innovations, reaction network complexities, and novel applications.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for characterizing the purity and stereochemical configuration of trans-2-Pinanol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry, particularly focusing on coupling constants (e.g., 1^1H and 13^{13}C NMR). Gas chromatography–mass spectrometry (GC-MS) can assess purity by identifying co-eluting impurities. Chiral column chromatography or polarimetry may resolve enantiomeric excess in synthesized samples. Cross-reference spectral data with the NIST Chemistry WebBook for validation .

Q. How can researchers design experiments to synthesize trans-2-Pinanol with high enantioselectivity?

  • Methodological Answer : Opt for catalytic hydrogenation of α-pinene oxide using transition-metal catalysts (e.g., Ru or Pd) under controlled pressure and temperature. Monitor reaction kinetics via in-situ FTIR to optimize yield. Include chiral ligands to enhance stereoselectivity and use enantiomeric excess (ee) calculations to quantify outcomes. Validate synthetic routes against published protocols in peer-reviewed journals .

Q. What solvent systems are suitable for studying trans-2-Pinanol’s physicochemical properties?

  • Methodological Answer : Use non-polar solvents (e.g., hexane or cyclohexane) for solubility tests to minimize intermolecular interactions. For polarity-dependent studies (e.g., dipole moment), employ dielectric constant measurements in solvents like dichloromethane. Ensure solvent purity via pre-distillation and Karl Fischer titration to avoid confounding variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselective catalytic activity of trans-2-Pinanol derivatives?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to collate existing data, then apply meta-analysis tools like I² or H statistics to quantify heterogeneity . If heterogeneity exceeds 50%, subgroup analyses (e.g., by catalyst type or reaction medium) can identify confounding variables. Validate findings via controlled replication studies with standardized protocols .

Q. What mechanistic insights explain trans-2-Pinanol’s role in asymmetric synthesis as a chiral auxiliary?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and steric effects. Validate with kinetic isotope effect (KIE) studies or X-ray crystallography of intermediate complexes. Compare reaction pathways (e.g., SN1 vs. SN2) using stereochemical retention/inversion data from isotopic labeling experiments .

Q. How should researchers address variability in bioactivity data for trans-2-Pinanol across cell-based assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line provenance, passage number, and incubation time) using NIH preclinical guidelines . Perform power analysis to determine adequate sample sizes and apply mixed-effects models to account for batch variability. Use positive/negative controls to normalize inter-assay discrepancies .

Data Interpretation and Validation

Q. What statistical approaches are recommended for interpreting heterogeneous data in trans-2-Pinanol toxicity studies?

  • Methodological Answer : Apply random-effects meta-regression to adjust for study-specific variables (e.g., dosage, exposure duration). Use funnel plots and Egger’s test to assess publication bias. For in vitro data, employ ANOVA with post-hoc Tukey tests to compare means across experimental groups .

Q. How can researchers validate computational models predicting trans-2-Pinanol’s metabolic pathways?

  • Methodological Answer : Cross-validate in silico predictions (e.g., molecular docking or QSAR models) with in vitro cytochrome P450 inhibition assays. Use LC-MS/MS to identify metabolites in hepatic microsome incubations. Compare results with existing pharmacokinetic databases (e.g., PubChem) to assess predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.